N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the molecular formula C12H12INO It is a derivative of acetamide, featuring a benzyl group, an iodine atom, and a prop-2-ynyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Starting Materials: Benzylamine, propargyl bromide, and iodoacetamide.
Reaction Steps:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The triple bond in the prop-2-ynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-chloro-N-prop-2-ynylacetamide
- N-Benzyl-2-bromo-N-prop-2-ynylacetamide
- N-Benzyl-2-fluoro-N-prop-2-ynylacetamide
Uniqueness
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and potentially enhanced biological effects .
Biological Activity
N-benzyl-2-iodo-N-(prop-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action and biochemical interactions.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of an iodine atom, a benzyl group, and a propynyl moiety attached to an acetamide backbone. The chemical formula is C9H10INO.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi. This is attributed to the halogenated structure which often enhances the reactivity towards microbial targets.
- Anticancer Properties : There is evidence supporting the anticancer potential of related compounds. For instance, N-benzyl-acetamides have been studied for their ability to inhibit RNA-dependent RNA polymerase (RdRp) in viruses, which could be extrapolated to cancer cell lines due to similar pathways involved in cell proliferation and survival .
- Mechanism of Action : The compound likely interacts with specific proteins or enzymes within cells, altering their function. Similar compounds have been shown to bind to active sites on enzymes, causing conformational changes that inhibit their activity.
Antimicrobial Studies
A study investigating various acetamide derivatives found that certain substitutions led to enhanced antibacterial activity. For example, modifications in the benzyl group significantly affected the compound's efficacy against Staphylococcus aureus and Escherichia coli. The presence of iodine increases the electrophilicity of the compound, potentially enhancing its interaction with microbial targets.
Anticancer Studies
Research on N-benzyl-acetamides has demonstrated their potential as inhibitors of viral RdRp, which is crucial for viral replication. The most potent derivatives exhibited IC50 values in the low micromolar range, indicating significant inhibitory effects on viral RNA synthesis . This mechanism may also be relevant in cancer therapies targeting similar pathways involved in cell division.
Case Studies
- Case Study 1 : A compound structurally similar to this compound was evaluated for its anticancer effects on human breast cancer cells (MCF7). The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 μM after 48 hours of treatment.
- Case Study 2 : In a separate study assessing antimicrobial efficacy, a derivative exhibiting structural similarities demonstrated significant inhibition against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 μg/mL.
Biochemical Pathways
The biochemical pathways affected by this compound include:
Pathway | Effect |
---|---|
Cell Cycle Regulation | Inhibition of cyclin-dependent kinases leading to cell cycle arrest |
Apoptosis | Induction of apoptosis through activation of caspases |
Antiviral Activity | Inhibition of RdRp affecting viral replication |
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound are typically absorbed in the gastrointestinal tract and metabolized by liver enzymes. The distribution within tissues can be influenced by lipophilicity and protein binding capabilities .
Properties
IUPAC Name |
N-benzyl-2-iodo-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c1-2-8-14(12(15)9-13)10-11-6-4-3-5-7-11/h1,3-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOYGXAXEAIMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CC=C1)C(=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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